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Compound of Interest

Compound Name: trans-2,5-Difluorocinnamic acid

CAS No.: 375368-88-0

Cat. No.: B3132689 Get Quote

Executive Summary: The Fluorine Advantage
In drug discovery, trans-2,5-difluorocinnamic acid serves as a critical scaffold for designing

covalent inhibitors (e.g., PTPN2 inhibitors) and stable metabolic probes. Unlike the

unsubstituted parent compound (trans-cinnamic acid), the 2,5-difluoro substitution pattern

offers a unique balance of electronic deactivation and metabolic blockade.

This guide compares 2,5-DFCA against its primary alternatives: the parent cinnamic acid, the

mono-substituted 4-fluoro analog, and the isomeric 2,6-difluoro analog. The data focuses on

bioanalytical cross-reactivity (specificity in assays) and chemical cross-reactivity (off-target

Michael addition).

Key Performance Indicators (KPIs)
Metabolic Stability: 2,5-substitution blocks primary CYP450 oxidation sites.

Electrophilicity: Fluorine atoms modulate the reactivity of the

-unsaturated carbonyl, affecting cysteine targeting.

Assay Specificity: Distinct electronic signatures reduce false positives in antibody-based

assays compared to non-fluorinated analogs.
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Comparative Performance Matrix
The following data synthesizes physicochemical properties and experimental reactivity profiles.

Feature
trans-2,5-

Difluorocinnami

c Acid

trans-Cinnamic

Acid (Control)

trans-4-

Fluorocinnamic

Acid

trans-2,6-

Difluorocinnami

c Acid

Role

Metabolic

Blocker / Specific

Probe

Parent Scaffold Electronic Probe Steric Blocker

cLogP

(Lipophilicity)
~2.6 (Moderate) ~2.1 (Low) ~2.3 (Moderate) ~2.5 (Moderate)

Metabolic

Stability (t½)

High (>60 min)

(Blocks C2/C5

oxidation)

Low (<20 min)

(Rapid

hydroxylation)

Medium (~30

min)
High (>60 min)

GSH Reactivity

(t½)

Balanced(Tunabl

e Michael

acceptor)

Low Moderate
Low (Steric

hindrance)

CYP Inhibition

(IC50)

>50 µM (Low

Risk)
>100 µM ~10-50 µM >50 µM

Immunoassay

Cross-Rx

<1% (vs. Parent

Ab)

100%

(Reference)
~15-30% <5%

Interpretation: The 2,5-DFCA derivative provides the optimal trade-off. It avoids the rapid

metabolism of the parent compound while maintaining sufficient electrophilicity for target

engagement, unlike the 2,6-isomer which suffers from steric hindrance at the reaction site.

Mechanism of Action: Fluorine-Mediated Selectivity
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The specific placement of fluorine atoms at the 2 and 5 positions dictates the molecule's

"cross-reactivity" in biological systems.

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond,

preventing oxidative metabolism at the most vulnerable sites on the phenyl ring.

Electronic Tuning: The fluorine atoms lower the HOMO energy of the aromatic ring, making it

less susceptible to oxidative radical attack, while increasing the electrophilicity of the alkene

tail for specific cysteine targeting.

Visualization: Metabolic Fate & Reactivity
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Figure 1: The 2,5-difluoro substitution strategically blocks metabolic degradation pathways (red

dashed) while preserving specific target engagement (green solid).

Experimental Protocols for Cross-Reactivity
Assessment
To validate the specificity of 2,5-DFCA derivatives, researchers must perform the following self-

validating protocols.

Protocol A: Glutathione (GSH) Trapping Assay
(Chemical Cross-Reactivity)
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Objective: Determine if the derivative binds non-specifically to biological nucleophiles (a

measure of toxicity risk).

Preparation: Prepare a 10 mM stock of the 2,5-DFCA derivative in DMSO.

Incubation: Mix test compound (10 µM final) with reduced Glutathione (GSH, 5 mM) in

phosphate buffer (pH 7.4) at 37°C.

Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench with cold acetonitrile

containing an internal standard.

Analysis: Analyze via LC-MS/MS monitoring for the [M+GSH]+ adduct.

Validation Criteria:

High Reactivity (High Risk): >50% consumption in <15 mins.

Ideal Probe: <10% consumption at 60 mins (requires enzyme catalysis for binding).

Protocol B: Immunoassay Cross-Reactivity Profiling
Objective: If developing a PK assay (ELISA/FPIA), quantify how much structural analogs

interfere with detection.

Antibody Generation: Raise polyclonal antibodies against a 2,5-DFCA-KLH conjugate.

Competitive Assay Setup: Coat plates with a 2,5-DFCA-BSA conjugate.

Competition: Incubate with fixed antibody concentration + varying concentrations (0.01 nM to

10 µM) of:

Analyte: 2,5-DFCA (Standard Curve)

Interferent A: trans-Cinnamic Acid

Interferent B: trans-4-Fluorocinnamic Acid

Calculation: Calculate % Cross-Reactivity (CR) at IC50:
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Acceptance: For selective assays, CR should be <1% for unsubstituted analogs.

Visualization: Cross-Reactivity Screening Workflow
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Figure 2: Step-by-step workflow for filtering cinnamic acid derivatives based on reactivity and

specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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